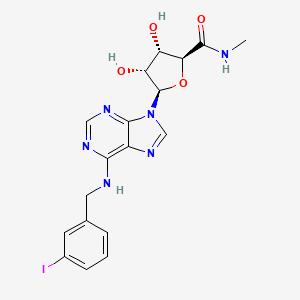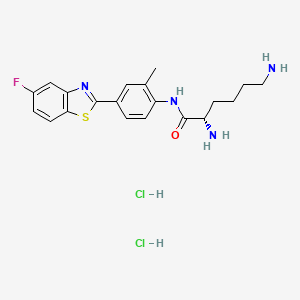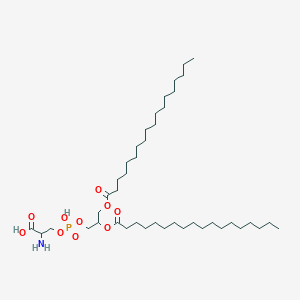
ピクリデノソン
概要
科学的研究の応用
Piclidenoson has a wide range of scientific research applications, including:
Chemistry: Piclidenoson is used as a model compound to study the interactions of adenosine A3 receptor agonists with their targets.
Biology: It is used to investigate the role of adenosine A3 receptors in various biological processes, including inflammation and immune response.
Medicine: Piclidenoson is being developed as a therapeutic agent for autoimmune-inflammatory disorders such as rheumatoid arthritis, psoriasis, and Crohn’s disease. .
Industry: Piclidenoson is being explored for its potential use in the pharmaceutical industry as a novel anti-inflammatory drug
作用機序
ピクリデノソンは、炎症細胞に高度に発現しているアデノシンA3受容体に結合することによって効果を発揮します。ピクリデノソンがアデノシンA3受容体に結合すると、ホスホイノシチド3キナーゼ、プロテインキナーゼA、プロテインキナーゼB、核因子κBキナーゼ阻害剤、核因子κBなどの重要なシグナル伝達タンパク質の調節につながります。 これにより、Wnt/β-カテニン経路の調節解除と、インターロイキン17やインターロイキン23などの炎症性サイトカイン産生の阻害が起こります .
生化学分析
Biochemical Properties
Piclidenoson plays a significant role in biochemical reactions by interacting with the adenosine A3 receptor (A3AR). This receptor is highly expressed in inflammatory cells and overexpressed in peripheral blood mononuclear cells . Piclidenoson binds to A3AR, leading to the modulation of key signaling proteins such as PI3K, PKA, PKB/Akt, IKK, and NF-kappaB . These interactions result in the deregulation of the Wnt/β-catenin pathway and inhibition of inflammatory cytokine production . The compound’s ability to target A3AR makes it a potent anti-inflammatory agent.
Cellular Effects
Piclidenoson exerts various effects on different cell types and cellular processes. It induces apoptosis in cancer and inflammatory cells by deregulating the Wnt and NF-kappaB signaling pathways . In cancer cells, Piclidenoson inhibits cell proliferation and induces apoptosis via the mitochondrial signaling pathway . It also reduces the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-12, interferon-gamma, interleukin-17, and interleukin-23 . These effects highlight Piclidenoson’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Piclidenoson involves its binding to the adenosine A3 receptor, which is coupled to Gi protein . Upon activation, Piclidenoson modulates key signaling proteins, leading to the inhibition of the NF-kappaB signaling pathway . This results in the downregulation of pro-inflammatory cytokines and the induction of apoptosis in inflammatory and cancer cells . Additionally, Piclidenoson influences the Wnt/β-catenin pathway, further contributing to its anti-inflammatory and anti-cancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Piclidenoson have been observed over time. Studies have shown that Piclidenoson is stable and maintains its efficacy in reducing inflammation and inducing apoptosis in cancer cells . Long-term studies in psoriasis patients demonstrated significant improvements in skin lesions with continued use of Piclidenoson . These findings suggest that Piclidenoson has a sustained impact on cellular function over time.
Dosage Effects in Animal Models
The effects of Piclidenoson vary with different dosages in animal models. In studies involving mice, Piclidenoson demonstrated a dose-dependent reduction in cell viability and an increase in apoptosis . Higher doses of Piclidenoson resulted in more pronounced anti-inflammatory and anti-cancer effects
Metabolic Pathways
Piclidenoson is involved in metabolic pathways that regulate inflammation and cell proliferation. By binding to the adenosine A3 receptor, Piclidenoson modulates the NF-kappaB signaling pathway, leading to the inhibition of pro-inflammatory cytokines . This interaction affects metabolic flux and metabolite levels, contributing to its anti-inflammatory and anti-cancer properties . The compound’s ability to influence these pathways underscores its potential as a therapeutic agent.
Transport and Distribution
Piclidenoson is transported and distributed within cells and tissues through its interaction with the adenosine A3 receptor . The receptor’s high expression in inflammatory and cancer cells facilitates the targeted delivery of Piclidenoson to these pathological sites . This selective distribution enhances the compound’s efficacy in modulating inflammation and inducing apoptosis in affected cells .
Subcellular Localization
The subcellular localization of Piclidenoson is primarily determined by its interaction with the adenosine A3 receptor . Upon binding, Piclidenoson is directed to specific cellular compartments where it exerts its effects on signaling pathways and gene expression . This targeted localization is crucial for the compound’s activity and function in modulating cellular processes and inducing apoptosis in cancer and inflammatory cells .
準備方法
ピクリデノソンは、複数段階の化学プロセスによって合成されます。合成には次の重要なステップが含まれます。
プリンコアの形成: プリンコアは、適切な出発物質を制御された条件下で反応させることによって合成されます。
3-ヨードベンジル基の導入: 3-ヨードベンジル基は、求核置換反応によってプリンコアに導入されます。
リボフラノールアミド部分の形成: リボフラノールアミド部分は、中間体をリボース誘導体と反応させることによって形成されます。
最終的なカップリングと精製: 最終生成物は、中間体をカップリングし、得られたピクリデノソンを精製することによって得られます.
化学反応の分析
ピクリデノソンは、次のようないくつかの種類の化学反応を起こします。
酸化: ピクリデノソンは酸化反応、特にプリンコアで酸化反応を起こす可能性があります。
還元: 還元反応は、3-ヨードベンジル基で起こる可能性があります。
置換: 求核置換反応は、特に合成プロセス中に一般的です。
これらの反応で使用される一般的な試薬と条件には次のものがあります。
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
求核剤: アジ化ナトリウム、シアン化カリウム。
酸性または塩基性条件: 塩酸、水酸化ナトリウム。
これらの反応から生成される主な生成物には、特定の反応条件に応じて、さまざまな中間体と副生成物が含まれます .
科学研究への応用
ピクリデノソンは、次のような幅広い科学研究への応用があります。
類似化合物との比較
ピクリデノソンは、その高い選択性と安全性プロファイルにより、アデノシンA3受容体アゴニストの中で独特です。類似の化合物には次のものがあります。
ナモデノソン: 高い親和性と選択性を有する別のアデノシンA3受容体アゴニスト。
Cl-IB-MECA: アデノシンA3受容体を標的とするが、異なる薬物動態特性を持つ構造的に類似した化合物.
特性
IUPAC Name |
(2S,3S,4R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN6O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-3-2-4-10(19)5-9/h2-5,7-8,12-14,18,26-27H,6H2,1H3,(H,20,28)(H,21,22,23)/t12-,13+,14-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJXGQILHAUCCV-MOROJQBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)I)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)I)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165158 | |
| Record name | 1-Deoxy-1-(6-(((3-iodophenyl)methyl)amino)-9H-purin-9-yl)-N-methyl-beta-D-ribofuranuronamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
CF 101 is an A(3)AR agonist. A(3)AR is highly expressed in inflammatory cells and overexpressed in peripheral blood mononuclear cells, reflecting its role in the remote inflammatory process. In normal tissues, there is low adenoside A3 receptor expression. A(3)AR activation with a specific agonist deregulates the NF-kappaB signaling pathway in inflammatory cells and initiates immunomodulatory effects. | |
| Record name | Piclidenoson | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05511 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
152918-18-8 | |
| Record name | IB-MECA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152918-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piclidenoson [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152918188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piclidenoson | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05511 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Deoxy-1-(6-(((3-iodophenyl)methyl)amino)-9H-purin-9-yl)-N-methyl-beta-D-ribofuranuronamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Deoxy-1-[6-[((3-Iodophenyl)methyl)amino]-9H-purin-9-yl]-N-methyl-β-D-ribofuranuronamide; N6-(3-Iodobenzyl)adenosine-5�-N-methyluronamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PICLIDENOSON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30679UMI0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Piclidenoson and its downstream effects in the context of psoriasis?
A1: Piclidenoson is a selective agonist of the A3 adenosine receptor (A3AR). [, ] This receptor is overexpressed in inflammatory cells, including those found in the skin and peripheral blood mononuclear cells (PBMCs) of psoriasis patients. [, ] By activating A3AR, Piclidenoson downregulates the NF-κB signaling pathway, a key player in inflammatory responses. [] This downregulation leads to a decrease in the production of pro-inflammatory cytokines interleukin-17 (IL-17) and interleukin-23 (IL-23), which are central drivers of psoriasis pathogenesis. [, ]
Q2: What is the clinical significance of the A3 adenosine receptor (A3AR) being overexpressed in psoriasis patients?
A2: The overexpression of A3AR in both skin lesions and PBMCs of psoriasis patients suggests it could be a promising therapeutic target. [] Piclidenoson, by selectively activating A3AR, takes advantage of this overexpression to specifically inhibit inflammation in the relevant cells and tissues, potentially leading to improved efficacy and a favorable safety profile compared to less targeted therapies. [, ]
Q3: What clinical evidence supports the efficacy of Piclidenoson in treating plaque psoriasis?
A3: The randomized, double-blind, placebo-controlled COMFORT-1 Phase 3 clinical trial investigated the efficacy and safety of Piclidenoson in patients with moderate-to-severe plaque psoriasis. [] Results showed that Piclidenoson 3 mg twice daily met the primary endpoint, demonstrating a statistically significant improvement in Psoriasis Area and Severity Index (PASI-75) at Week 16 compared to placebo (9.7% vs. 2.6%, p=0.037). [] Importantly, Piclidenoson exhibited a linear increase in PASI responses throughout the study period, suggesting continued improvement with prolonged treatment. []
Q4: What is known about the safety and tolerability profile of Piclidenoson?
A5: Across clinical trials, Piclidenoson has demonstrated an excellent safety and tolerability profile. [, ] In the COMFORT-1 trial, Piclidenoson was found to be superior to Apremilast in terms of tolerability. [] This favorable safety profile, combined with its promising efficacy, makes Piclidenoson a potentially attractive treatment option for patients with moderate-to-severe plaque psoriasis. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1677710.png)








